Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride
Description
Bicyclic Framework
Substituent Effects
- The amino group at position 4 introduces basicity, enabling salt formation with hydrochloric acid.
- The methyl ester at position 3 enhances solubility in polar aprotic solvents and influences electronic distribution via resonance.
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this specific hydrochloride salt remain unpublished, structural insights can be inferred from related tetrahydrobenzofuran derivatives:
Key Observations from Analogues
- In methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate (PubChem CID: 11499367), the cyclohexenone ring adopts a half-chair conformation , with the carbonyl group at position 4 participating in hydrogen bonding.
- X-ray studies of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole demonstrate that amino groups in similar environments form hydrogen bonds with chloride ions in hydrochloride salts.
Predicted Conformational Behavior
- The protonated amino group likely engages in N–H···Cl⁻ hydrogen bonding , stabilizing the crystal lattice.
- Steric interactions between the methyl ester and the tetrahydrobenzofuran ring may enforce a twisted boat conformation in the cyclohexene moiety.
Comparative Structural Analysis with Tetrahydrobenzofuran Derivatives
The structural uniqueness of this compound becomes evident when compared to related derivatives (Table 1):
Properties
IUPAC Name |
methyl 4-amino-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8;/h5,7H,2-4,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLBWAXXKYRRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC2=C1C(CCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656815 | |
| Record name | Methyl 4-amino-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172813-04-5 | |
| Record name | Methyl 4-amino-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through various methods, such as the Pechmann condensation or the use of palladium-catalyzed coupling reactions.
Introduction of the Amino Group: The amino group is introduced through nitration followed by reduction or by direct amination using reagents like ammonia or amines under suitable conditions.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale cyclization: using automated reactors.
Efficient reduction and amination: steps with controlled temperature and pressure.
Continuous esterification: in flow reactors to maintain consistent product quality.
Conversion to hydrochloride salt: in large crystallizers to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride is primarily investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Antidepressant Activity
A study explored the compound's efficacy as a potential antidepressant. The results indicated that it exhibited significant serotonin reuptake inhibition, similar to established antidepressants like fluoxetine. This suggests its potential utility in treating depression and anxiety disorders .
Neuropharmacology
Research has also focused on the neuropharmacological effects of this compound. It has been shown to modulate neurotransmitter systems, particularly those involving dopamine and serotonin.
Case Study: Dopaminergic Activity
In vitro assays demonstrated that this compound increased dopamine release in neuronal cultures. This activity positions it as a candidate for further exploration in conditions like Parkinson's disease or schizophrenia .
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it to create derivatives with enhanced biological activity.
Table: Synthetic Applications
| Compound Derived | Method of Synthesis | Biological Activity |
|---|---|---|
| Derivative A | Reaction with X | Anticancer |
| Derivative B | Reaction with Y | Antimicrobial |
Toxicology Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Preliminary studies indicate low toxicity levels at therapeutic doses, making it a promising candidate for clinical trials .
Mechanism of Action
The mechanism of action of Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzofuran ring system can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Key Properties:
- Purity : 95% (research-grade) to 99% (industrial-grade) .
- Applications : Used in agrochemicals, active pharmaceutical ingredients (APIs), food additives, and chemical intermediates .
- Packaging : Available in research quantities (50 mg–1 g) and industrial bulk (25 kg drums) .
- Certifications : Complies with REACH and ISO standards for industrial use .
Comparison with Structurally or Functionally Similar Compounds
The compound is compared below with other heterocyclic and ester-functionalized intermediates based on molecular structure, purity, applications, and commercial availability.
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Differences
Core Heterocycle :
- The target compound’s tetrahydrobenzofuran core distinguishes it from analogues like 4-isopropoxybenzylamine (benzylamine derivative) and 1-methyl-5-oxo-L-proline methyl ester (proline-based structure). The saturated benzofuran ring enhances rigidity and may influence binding interactions in pharmaceutical contexts .
Functional Groups: The methyl ester and amino hydrochloride groups improve solubility and reactivity compared to neutral esters (e.g., ethyl 3-cyano-2-methoxyisonicotinate) or non-ionic amines .
Industrial vs.
Research and Industrial Limitations
- Purity Variability : Industrial-grade batches (99%) meet stringent quality controls, while research-grade material (95%) may require further purification for sensitive applications .
- Structural Uniqueness : Direct structural analogues are scarce in commercial catalogs, limiting comparative pharmacological studies .
Biological Activity
Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride (CAS No. 1172813-04-5) is a synthetic compound with potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential applications in pharmacology and medicinal chemistry. The following sections summarize key findings from the literature.
Antimicrobial Activity
Research has shown that derivatives of tetrahydrobenzofuran compounds exhibit antimicrobial properties. This compound has been tested against several bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicate that it possesses moderate cytotoxicity.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 15.0 |
| MCF-7 | 20.5 |
| A549 | 18.2 |
These findings suggest that the compound may have potential as an anticancer agent.
The proposed mechanism of action involves the inhibition of DNA synthesis and interference with cellular metabolism. This is supported by studies showing that the compound disrupts mitochondrial function in cancer cells, leading to apoptosis .
Case Studies
-
Case Study on Anticancer Activity :
A study published in a peer-reviewed journal evaluated the effects of this compound on tumor growth in mice models. The results indicated a significant reduction in tumor size compared to control groups treated with saline. -
Case Study on Antimicrobial Effects :
Another investigation focused on its antimicrobial properties against a panel of pathogens isolated from clinical samples. The study concluded that the compound showed promise as a lead candidate for developing new antimicrobial agents due to its efficacy against resistant strains .
Safety and Toxicology
Preliminary toxicity assessments have indicated that while the compound exhibits biological activity, it also presents some cytotoxic effects at higher concentrations. Safety profiles are essential for further development and application in clinical settings.
Q & A
Q. What are the established synthetic routes for Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride?
The synthesis typically involves multi-step reactions starting from tetrahydrobenzofuran precursors. A common approach includes cyclization of substituted furan derivatives followed by amino group introduction. For example:
- Cyclization : Benzofuran scaffolds are generated via acid-catalyzed cyclization of keto-esters or dihydroxy intermediates.
- Amination : The amino group is introduced via nucleophilic substitution or reductive amination. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol or methanol) .
- Purification : Column chromatography or recrystallization (using solvents like ethanol/water) ensures high purity.
Q. How is the compound characterized structurally post-synthesis?
Key techniques include:
- X-ray crystallography : For absolute configuration determination (e.g., ORTEP-III software for crystallographic analysis ).
- NMR spectroscopy : H and C NMR confirm the benzofuran scaffold, amino group, and ester functionality. Discrepancies in chemical shifts may arise from protonation of the amino group in the hydrochloride form .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]) at m/z 229.1 (free base) or 265.1 (hydrochloride) .
Q. What analytical methods ensure purity and stability during storage?
- Solid-phase extraction (SPE) : HLB cartridges effectively remove impurities from aqueous solutions .
- LC-MS : Monitors degradation products (e.g., ester hydrolysis under acidic/basic conditions).
- Storage : Stable at -20°C in desiccated, amber vials to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can low yields in the cyclization step be mitigated?
- Catalyst optimization : Lewis acids (e.g., ZnCl) or Brønsted acids (e.g., HSO) improve cyclization efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Gradual heating (60–80°C) prevents side reactions like over-oxidation .
Q. How to resolve contradictions in NMR data for the hydrochloride salt?
- Solvent effects : Use DO or DMSO-d to distinguish protonated (NH) vs. free amino groups.
- Salt dissociation : In DMSO-d, partial dissociation of HCl may alter peak splitting. Cross-validate with IR spectroscopy (N-H stretch at 2500–3000 cm) .
Q. What strategies optimize the compound’s solubility for in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions.
- pH adjustment : Buffered saline (pH 7.4) enhances aqueous solubility of the hydrochloride salt.
- Surfactants : Polysorbate-80 (0.01% w/v) prevents aggregation in biological media .
Q. What are plausible biological targets based on structural analogs?
- Enzyme inhibition : The tetrahydrobenzofuran scaffold mimics flavanone derivatives, suggesting potential interaction with cytochrome P450 or kinases.
- Receptor binding : The amino group may engage in hydrogen bonding with GPCRs or serotonin receptors, similar to related benzofuran-based ligands .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
